2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
CAS No.: 1244058-78-3
VCID: VC11698901
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chemical compound derived from the parent compound 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine. The hydrochloride salt form is often used to enhance solubility and stability in aqueous solutions, which is crucial for pharmaceutical applications. This compound features a unique oxadiazole ring structure, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with a cyclopentyl group attached at the 5-position. Biological Activity2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine exhibits significant biological activity, particularly in inducing apoptosis and activating caspases, which are crucial in programmed cell death mechanisms. This makes it a candidate for therapeutic applications in conditions characterized by uncontrolled cell growth, such as cancer. Potential ApplicationsGiven its ability to induce apoptosis and activate caspases, this compound is of interest for anticancer research. Derivatives of 1,2,4-oxadiazoles have been shown to enhance p53 expression and promote caspase-3 cleavage in cancer cell lines, indicating their potential as anticancer agents. Comparison with Similar Compounds
Research FindingsResearch on 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine highlights its potential in medicinal chemistry, particularly in cancer treatment. The compound's unique structure and biological activity make it a promising candidate for further study and development as an anticancer agent. |
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CAS No. | 1244058-78-3 | ||||||||||||
Product Name | 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride | ||||||||||||
Molecular Formula | C9H16ClN3O | ||||||||||||
Molecular Weight | 217.69 g/mol | ||||||||||||
IUPAC Name | 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C9H15N3O.ClH/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H | ||||||||||||
Standard InChIKey | QXECDRQEGUJPBW-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CCC(C1)C2=NC(=NO2)CCN.Cl | ||||||||||||
Canonical SMILES | C1CCC(C1)C2=NC(=NO2)CCN.Cl | ||||||||||||
PubChem Compound | 56773813 | ||||||||||||
Last Modified | Nov 23 2023 |
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